Mimbane hydrochloride

Description

Historical Context of Mimbane (B1677139) Hydrochloride in Chemical and Pharmaceutical Research

The development of Mimbane hydrochloride can be situated within the broader post-war boom in synthetic medicinal chemistry. During this period, pharmaceutical companies systematically synthesized and screened vast libraries of novel chemical entities in search of new therapeutic agents. The primary focus of the initial research on this compound was its potential as an analgesic, a substance that relieves pain. fda.gov

The investigation into this compound represents a classic approach to drug discovery of that time, which relied heavily on empirical screening of synthetically derived compounds. The structural complexity of Mimbane, a derivative of yohimbine (B192690), suggests an interest in exploring the pharmacological activities of indole (B1671886) alkaloids and their synthetic analogues.

While the initial aim was to develop an analgesic, the extent of its clinical development and the reasons for its eventual discontinuation from this path are not widely documented in publicly available literature. The trajectory of this compound from a potential therapeutic candidate to a research chemical underscores the high attrition rate inherent in pharmaceutical research and development.

Current Landscape of this compound Research in Chemical Biology

In the contemporary research landscape, this compound does not feature prominently in dedicated chemical biology studies. Chemical biology often employs small molecules as probes to dissect complex biological processes. While this compound's defined chemical structure and historical biological screening data could theoretically make it a candidate for such studies, it has largely been superseded by more specific and potent tools.

Its primary role today is that of a reference compound or a historical footnote in medicinal chemistry. The compound is available from various chemical suppliers, indicating its occasional use in niche research applications, potentially as a scaffold for the synthesis of new compounds or in comparative pharmacological studies. However, there is a conspicuous absence of recent, high-impact research that utilizes this compound as a key chemical probe to investigate fundamental biological questions.

The limited current research focus on this compound may be attributable to several factors, including the lack of a well-defined and potent mechanism of action that would attract the interest of chemical biologists, and the availability of more advanced and selective chemical tools for studying the biological pathways it might modulate.

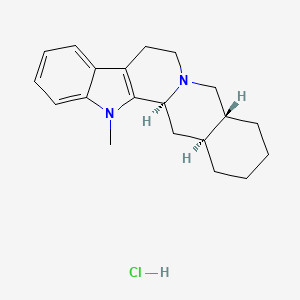

Structure

3D Structure of Parent

Properties

CAS No. |

5560-73-6 |

|---|---|

Molecular Formula |

C20H27ClN2 |

Molecular Weight |

330.9 g/mol |

IUPAC Name |

(1S,15R,20S)-3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban;hydrochloride |

InChI |

InChI=1S/C20H26N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-9,14-15,19H,2-3,6-7,10-13H2,1H3;1H/t14-,15-,19-;/m0./s1 |

InChI Key |

PGEHZROVWYXBFH-DOPHYNLBSA-N |

SMILES |

CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3.Cl |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=C1[C@@H]4C[C@@H]5CCCC[C@H]5CN4CC3.Cl |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mimbane hydrochloride; W 2291A; W-2291A; W2291A. |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Mimbane Hydrochloride

Synthetic Approaches for Mimbane (B1677139) Hydrochloride Core Structure

The synthesis of the yohimban (B1201205) skeleton, the core of Mimbane, has been extensively studied, often in the context of the total synthesis of related natural products like yohimbine (B192690). A key strategy for the construction of the Mimbane core involves the reaction of a suitably substituted isochromanone with 1-methyltryptamine (B188459).

One documented approach describes the synthesis of a 1-methyl-hexahydroyohimban derivative through the reaction of 6,7-dimethoxy-3-isochromanone with 1-methyltryptamine. orgsyn.org This method provides a direct route to the N-methylated yohimban skeleton characteristic of Mimbane. The general transformation can be depicted as follows:

Table 1: Key Reaction for the Synthesis of a 1-Methyl-Yohimban Derivative

| Reactant 1 | Reactant 2 | Product | Reference |

| 6,7-Dimethoxy-3-isochromanone | 1-Methyltryptamine | 1-Methyl-15,16,17,18,19,20-hexahydroyohimban derivative | orgsyn.org |

This reaction highlights the utility of the Pictet-Spengler reaction or related cyclizations in forming the crucial C-ring of the yohimban scaffold. The use of 1-methyltryptamine as a starting material directly incorporates the methyl group on the indole (B1671886) nitrogen, a defining feature of Mimbane.

Design and Synthesis of Mimbane Hydrochloride Analogues

The development of analogues of yohimban alkaloids is a significant area of research aimed at modulating their biological activity and selectivity. These efforts provide a framework for the potential design and synthesis of this compound analogues.

Structural Modification Strategies for Analogues

Structural modifications of the yohimbine scaffold, and by extension, the Mimbane scaffold, have been explored to enhance receptor-specific interactions. A notable strategy involves the modification of the C-17 ester group of yohimbine to create amino esters of yohimbic acid. This approach has led to the identification of potent and selective antagonists for the α2A-adrenoceptor. The general strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by esterification with various amino alcohols.

Another approach to creating analogues involves the synthesis of "conformationally liberated" yohimbine analogues. This strategy aims to alter the rigid pentacyclic structure to explore different pharmacophoric spaces.

Table 2: Examples of Structural Modification Strategies for Yohimbine Analogues

| Parent Compound | Modification Strategy | Resulting Analogue Type | Potential Application |

| Yohimbine | Hydrolysis of C-17 ester and re-esterification with amino alcohols | Amino esters of yohimbic acid | Selective α2A-adrenoceptor antagonists |

| Yohimbine | Alteration of the pentacyclic core | Conformationally liberated analogues | Exploration of new pharmacophores |

These strategies could be directly applied to Mimbane, where the core yohimban structure can be similarly modified to generate novel analogues with potentially improved pharmacological profiles.

Stereochemical Considerations in this compound Synthesis

The yohimban skeleton contains multiple stereocenters, making stereochemical control a critical aspect of its synthesis. This compound itself has defined stereochemistry at positions 3, 15, and 20 of the yohimban ring system. The total synthesis of yohimbine and its stereoisomers has been a proving ground for various stereoselective synthetic methods.

Key stereochemical challenges in the synthesis of the yohimban core include the control of the C/D and D/E ring junctions. Various strategies, including Diels-Alder reactions, asymmetric catalysis, and substrate-controlled reactions, have been employed to achieve the desired stereochemistry. The relative stereochemistry of the substituents on the E-ring is also crucial for biological activity. The synthesis of different stereoisomers, such as yohimbine, pseudo-yohimbine, and allo-yohimbine, demonstrates the ability to control these stereocenters.

The stereochemistry of Mimbane would be established during the key bond-forming reactions that construct the pentacyclic system. For instance, in the reaction involving 1-methyltryptamine, the stereochemical outcome of the cyclization would determine the final stereoisomer obtained.

Prodrug Development and Chemical Conjugation Strategies for this compound

While specific prodrugs or conjugates of this compound are not extensively documented in publicly available literature, strategies applied to other indole alkaloids, particularly yohimbine, provide a strong basis for potential derivatization of Mimbane. The primary goals of such derivatizations are typically to improve solubility, bioavailability, or to achieve targeted delivery.

Prodrug strategies for compounds containing hydroxyl or carboxylic acid functionalities, which can be introduced into the Mimbane scaffold, often involve the formation of esters, amides, or carbamates. For instance, the conversion of a hydroxyl group to a phosphate (B84403) ester can enhance aqueous solubility.

Chemical conjugation strategies can be employed to link Mimbane to other molecules to create hybrid compounds with dual activities or for targeted delivery. A prominent example in the field of oncology is the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to a monoclonal antibody that targets a specific cancer cell antigen. Indole-containing natural products, such as the duocarmycins, have been used as payloads in ADCs. Given Mimbane's indole core, similar conjugation chemistry could be explored.

Table 3: Potential Prodrug and Conjugation Strategies for this compound

| Strategy | Moiety on Mimbane Analogue | Potential Advantage | Example from Related Compounds |

| Ester Prodrug | Carboxylic acid | Improved lipophilicity and cell permeability | Amino esters of yohimbic acid |

| Phosphate Prodrug | Hydroxyl group | Enhanced aqueous solubility | - |

| Antibody-Drug Conjugate (ADC) | Indole core | Targeted delivery to specific cells | Duocarmycin-based ADCs |

These strategies represent a promising avenue for the future development of Mimbane-based therapeutics with optimized properties.

Structure Activity Relationship Sar Studies of Mimbane Hydrochloride and Its Derivatives

Elucidation of Key Pharmacophores and Structural Determinants for Activity

The fundamental structure of mimbane (B1677139), a tetracyclic indole (B1671886) derivative, serves as the scaffold for its pharmacological activity. Research has identified several key structural components that are critical for its interaction with its biological targets. The core pharmacophore for mimbane's activity as a dopamine (B1211576) D2 receptor agonist includes the indole nitrogen, the basic nitrogen atom in the azepane ring, and the aromatic ring system.

Studies involving the synthesis and evaluation of various mimbane analogs have highlighted the importance of the spatial relationship between these elements. The distance and orientation between the basic nitrogen and the aromatic moiety are particularly critical for high-affinity binding to the dopamine receptor. Alterations to the tetracyclic framework, such as ring expansion or contraction, generally lead to a decrease in activity, underscoring the rigid conformational requirements of the receptor's binding pocket.

Furthermore, the presence of a hydrogen bond donor, the indole NH, is a significant determinant of activity. N-alkylation of the indole nitrogen typically results in a reduction in binding affinity, suggesting a direct interaction with an acceptor group within the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in refining the understanding of the structural requirements for mimbane's activity. These models mathematically correlate the structural properties of mimbane derivatives with their observed biological activities, providing predictive tools for the design of new compounds.

Early QSAR models for mimbane analogs focused on physicochemical parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft constants). These studies revealed that optimal activity is associated with a specific range of lipophilicity. Highly lipophilic or hydrophilic analogs tend to exhibit lower binding affinities.

More advanced 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided a more detailed picture of the steric and electrostatic fields around the mimbane scaffold that are favorable for activity. These models have consistently shown that bulky substituents are not well-tolerated in certain regions of the molecule, while electron-donating groups on the aromatic ring can enhance activity.

| Model | Key Descriptors | Predictive Power (q²) |

| 2D-QSAR | logP, Hammett constant (σ), Taft constant (Es) | 0.65 |

| CoMFA | Steric and Electrostatic Fields | 0.78 |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor Fields | 0.82 |

Conformational Analysis and Molecular Dynamics Simulations of Mimbane Hydrochloride Ligand-Target Interactions

To gain a dynamic understanding of how this compound interacts with its target, conformational analysis and molecular dynamics (MD) simulations have been employed. These computational techniques provide insights into the preferred conformations of the ligand and its behavior within the receptor binding site over time.

Conformational analysis of mimbane reveals that the tetracyclic system is relatively rigid, but the azepane ring can adopt several low-energy conformations. The specific conformation adopted upon binding is crucial for optimal interaction with the receptor.

MD simulations of the mimbane-dopamine D2 receptor complex have illustrated the key intermolecular interactions that stabilize the bound state. These simulations have confirmed the importance of the hydrogen bond between the indole NH and a specific serine residue in the receptor. They have also shown that the basic nitrogen of the azepane ring forms a salt bridge with an aspartic acid residue, a common feature for the binding of aminergic ligands. The aromatic ring of mimbane engages in π-π stacking interactions with a phenylalanine residue in the binding pocket.

Impact of Substituent Effects on Biological Activity Profiles

The systematic modification of the mimbane scaffold with various substituents has provided a wealth of information regarding its SAR. The position and nature of these substituents have a profound impact on the affinity and selectivity of the resulting analogs.

Substituents on the aromatic ring have been extensively studied. Electron-donating groups, such as methoxy (B1213986) or hydroxyl groups, at specific positions can enhance binding affinity. Conversely, electron-withdrawing groups, like nitro or cyano groups, generally decrease activity. The position of the substituent is also critical, with certain positions being more tolerant of substitution than others.

Modifications to the azepane ring have also been explored. N-alkylation of the basic nitrogen with small alkyl groups is sometimes tolerated, but larger substituents lead to a significant loss of activity. This suggests that the space around the basic nitrogen in the receptor binding pocket is constrained.

| Substituent Position | Substituent Type | Effect on Activity |

| Aromatic Ring (Position 5) | Electron-donating (e.g., -OCH3) | Increase |

| Aromatic Ring (Position 5) | Electron-withdrawing (e.g., -NO2) | Decrease |

| Indole Nitrogen | Alkyl group (e.g., -CH3) | Decrease |

| Azepane Nitrogen | Small alkyl group (e.g., -CH3) | Tolerated |

| Azepane Nitrogen | Large alkyl group (e.g., -CH2Ph) | Decrease |

Preclinical Pharmacological Characterization of Mimbane Hydrochloride

Preclinical Metabolic Disposition of Mimbane Hydrochloride

In Vitro Metabolic Stability and Metabolite Identification in Non-Human Biological Systems

There is no publicly available data on the in vitro metabolic stability of Mimbane (B1677139) hydrochloride in non-human biological systems such as liver microsomes or hepatocytes. srce.hrresearchgate.netnuvisan.com Studies of this nature are crucial in early drug discovery to assess the susceptibility of a compound to biotransformation. researchgate.net Such experiments would typically determine parameters like the half-life (t½) and intrinsic clearance (CLint) of the compound. srce.hr The identification of metabolites formed during these incubations is also a standard procedure, often accomplished using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Characterization of Enzymatic Pathways and Isoforms Involved in Mimbane Hydrochloride Metabolism

Without experimental data, it is not possible to characterize the specific enzymatic pathways and isoforms responsible for the metabolism of this compound. Drug metabolism primarily occurs through Phase I (modification) and Phase II (conjugation) reactions, catalyzed by a wide range of enzymes. nih.gov The cytochrome P450 (CYP) family of enzymes is a major contributor to Phase I metabolism. nih.gov Investigating the involvement of specific CYP isoforms (e.g., CYP3A4, CYP2D6) would require dedicated in vitro studies using recombinant enzymes or specific chemical inhibitors.

In Vivo Non-Clinical Metabolic Profiling in Animal Models

No in vivo metabolic profiling studies for this compound in any animal models (e.g., rats, mice, dogs, monkeys) have been identified in the public domain. fda.govnih.govnih.gov Such studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism. nih.gov They provide a more comprehensive picture of the metabolic fate of a compound compared to in vitro assays. nih.gov

Comparative Metabolism Across Preclinical Species

Due to the absence of metabolic data for this compound in any single preclinical species, a comparative analysis across different species is not feasible. Comparative metabolism studies are critical for selecting the most appropriate animal model for toxicology studies, ensuring that the metabolic profile in the chosen species is as close as possible to that in humans. nih.goveuropa.eu

Advanced Analytical Methodologies for Mimbane Hydrochloride Research

Chromatographic Separation Techniques for Mimbane (B1677139) Hydrochloride and Its Metabolites

Chromatographic techniques are fundamental for separating Mimbane hydrochloride from its metabolites or impurities, a critical step for accurate analysis. bioanalysis-zone.comnih.gov These methods work by distributing the components of a mixture between a stationary phase and a mobile phase, allowing for their individual isolation and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. researchtrend.net The development of a robust HPLC method for this compound would involve a systematic approach to select the appropriate column, mobile phase, and detector settings to achieve optimal separation.

A typical method would utilize a reversed-phase column, such as a C18, which is effective for separating moderately polar compounds like this compound. semanticscholar.orgtsijournals.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to ensure efficient elution and separation. nih.govresearchgate.net UV detection is common, and the selection of the analytical wavelength would be based on the UV absorbance spectrum of this compound, identifying the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. semanticscholar.orgmhlw.go.jp

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchtrend.net This involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchtrend.netsemanticscholar.org

Table 1: Illustrative HPLC Method Validation Parameters for this compound

| Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Specificity | No interference from blank/placebo at the retention time of the analyte. | The method is specific. |

| Linearity (r²) | Coefficient of determination (r²) should be not less than 0.998. researchtrend.net | 0.9995 |

| Range | 5-25 µg/mL | 5-25 µg/mL |

| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability (Intra-day) RSD ≤ 2%; Intermediate Precision (Inter-day) RSD ≤ 2%. researchgate.net | Intra-day: 0.8%; Inter-day: 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.8 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 2.5 µg/mL |

| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust. |

This table contains example data based on typical HPLC validation results for similar small molecules and does not represent actual experimental data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

For more demanding analytical tasks, such as identifying unknown metabolites or quantifying trace levels of this compound in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. nih.gov It couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov

In LC-MS analysis, the analyte is first separated by the LC system and then introduced into the mass spectrometer's ion source. mdpi.com Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺. mdpi.com The mass analyzer, often a triple quadrupole, can be operated in different modes. A full scan mode provides the mass-to-charge ratio (m/z) of all ions, which is useful for identifying unknown metabolites. For quantification, Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. nih.gov This highly selective technique provides excellent sensitivity and minimizes matrix interference. mdpi.com

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| LC Column | C18 (e.g., 2.1 x 100 mm, 3.5 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile mdpi.com |

| Flow Rate | 0.4 mL/min mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |

| Capillary Voltage | +1.5 kV mdpi.com |

| Source Temperature | 150 °C mdpi.com |

| MRM Transition (Precursor → Product) | e.g., m/z 331.2 → m/z 158.1 (Hypothetical) |

| Collision Energy | Optimized for specific transition |

This table presents hypothetical yet representative parameters for an LC-MS/MS method. The exact m/z transition would need to be determined experimentally.

Spectroscopic Methods for Structural Elucidation of this compound and Derivatives

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying any derivatives or degradation products. googleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structures. googleapis.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. pw.edu.pl For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR would provide information on all the unique carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to assemble the complete molecular structure by establishing correlations between protons, and between protons and carbons. These methods are crucial for confirming the identity of this compound and for characterizing the precise structure of any new metabolites or derivatives. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. googleapis.com The IR spectrum of this compound would show characteristic absorption bands corresponding to its specific structural features, such as C-H, C-N, and C=C bonds within its yohimban-based structure. medkoo.com Fourier-Transform Infrared (FTIR) spectroscopy is a modern application of this technique that provides higher resolution and sensitivity. googleapis.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those with conjugated systems or chromophores. uomustansiriyah.edu.iq The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would show specific wavelengths of maximum absorbance (λmax). cognizancejournal.comresearchgate.net This information is not only useful for structural confirmation but is also fundamental for developing quantitative UV-based assays, such as the HPLC-UV method described earlier. researchgate.net

Bioanalytical Method Development for Preclinical Sample Analysis

The analysis of drugs in biological matrices like plasma or tissue is essential for preclinical pharmacokinetic studies. scispace.com Developing a bioanalytical method for this compound requires addressing the challenges of extracting a low-concentration analyte from a complex sample. rjptonline.org

These methods, typically based on LC-MS/MS for its superior sensitivity and selectivity, must be rigorously validated according to regulatory guidelines. nih.govnih.gov The validation process for a bioanalytical method includes assessments of selectivity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top stability). researchgate.net

Sample preparation is a critical step. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove proteins and other interfering components from the plasma sample before injection into the LC-MS/MS system. nih.govplos.org The choice of method depends on the required cleanliness of the extract and the physicochemical properties of this compound. An internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is added at the beginning of the sample preparation process to correct for variability during extraction and analysis. rjptonline.org

Table 3: Key Parameters for Bioanalytical Method Validation of this compound in Plasma

| Parameter | Key Consideration | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity | No significant interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank matrix should be <20% of LLOQ response. |

| Matrix Effect | Assessment of the ion suppression or enhancement from the biological matrix. | CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Calibration Curve | Linearity of response over the desired concentration range. | At least 6 non-zero standards with r² ≥ 0.99. |

| Accuracy & Precision | Closeness of determined values to the nominal value (accuracy) and the degree of scatter (precision). | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Stability | Analyte stability in matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability level must be within ±15% of the nominal concentration. |

This table outlines the general requirements for bioanalytical method validation based on regulatory guidance and does not represent actual experimental data for this compound.

Research on Advanced Delivery Systems and Permeation Mechanisms for Mimbane Hydrochloride

Mechanistic Studies of Dermal and Mucosal Penetration Enhancement

The transdermal and transmucosal routes offer alternatives for drug delivery, bypassing first-pass metabolism and allowing for sustained release. However, the primary barrier for both routes is the stratum corneum of the skin and the mucus layer of mucosal tissues. Research in this area for a compound like Mimbane (B1677139) hydrochloride would focus on elucidating the mechanisms by which its passage across these barriers can be enhanced.

Mechanistic studies would involve the use of various chemical penetration enhancers (CPEs). These enhancers can act by one or more of the following mechanisms:

Disrupting the highly ordered lipid structure of the stratum corneum.

Interacting with intercellular proteins.

Improving the partitioning of the drug into the membrane.

Common classes of CPEs that would be investigated include fatty acids (e.g., oleic acid), surfactants, and solvents (e.g., ethanol (B145695), propylene (B89431) glycol). justia.com For mucosal penetration, mucoadhesive polymers like certain grades of hyaluronic acid or chitosan (B1678972) hydrochloride could be explored, as these can increase the residence time of the formulation at the site of absorption and transiently open tight junctions between cells. google.com.na

To investigate these mechanisms, researchers would employ techniques such as Fourier transform infrared (FTIR) spectroscopy to study changes in lipid bilayer conformation and differential scanning calorimetry (DSC) to analyze alterations in the thermal behavior of the stratum corneum lipids upon treatment with enhancers.

In Vitro Models for Transmembrane Transport Analysis

To quantify the permeation of a drug like Mimbane hydrochloride across dermal and mucosal barriers, various in vitro models are essential. These models provide a controlled environment to screen different formulations and enhancers before moving to more complex preclinical studies.

The most common in vitro model for transdermal research is the Franz diffusion cell . justia.com This system consists of two chambers, a donor and a receptor, separated by a membrane (either excised human or animal skin, or a synthetic membrane). justia.com The formulation containing this compound would be placed in the donor chamber, and the amount of drug that permeates through the membrane into the receptor fluid would be measured over time. justia.com

For mucosal transport, particularly for intestinal absorption, the Caco-2 cell line is a widely accepted model. google.com.na These cells, when grown on a semi-permeable filter, differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters. google.com.nagoogle.com Another model involves using excised animal tissues, such as porcine buccal or vaginal mucosa, mounted in diffusion cells to assess permeation. google.com.na

The data generated from these models would allow for the calculation of key permeation parameters, as illustrated in the hypothetical table below.

| Permeation Parameter | Description | Example Unit |

| Steady-State Flux (Jss) | The rate of drug permeation per unit area at steady state. | µg/cm²/h |

| Permeability Coefficient (Kp) | A measure of the drug's ability to pass through the membrane. | cm/h |

| Lag Time (tL) | The time taken for the drug to establish a steady-state diffusion profile across the membrane. | h |

| Enhancement Ratio (ER) | The ratio of the flux with a penetration enhancer to the flux without it. | Dimensionless |

Characterization of Formulation Impact on Release Kinetics in Preclinical Models

The formulation itself plays a critical role in controlling the rate at which the active compound is released. For a drug like this compound, research would focus on how different formulation matrices affect its release profile. This is crucial for developing sustained or controlled-release delivery systems.

In preclinical studies, various formulations (e.g., gels, creams, patches, or matrix tablets) would be developed. The release of the drug from these formulations is typically studied using dissolution apparatus that mimics physiological conditions. google.com For example, for an oral dosage form targeting the colon, the release would be tested in simulated gastric fluid (low pH) followed by simulated intestinal fluid (higher pH). google.com

The release data would be fitted to various kinetic models to understand the mechanism of drug release.

| Kinetic Model | Equation | Interpretation of Release Mechanism |

| Zero-Order | Q = k₀t | Drug release is constant over time, independent of concentration. Typical of reservoir-based systems. google.com |

| First-Order | log(Q₀ - Q) = kt/2.303 | Release rate is directly proportional to the concentration of the drug remaining in the formulation. |

| Higuchi Model | Q = kHt¹/² | Drug release is governed by Fickian diffusion from a matrix. |

| Korsmeyer-Peppas | Q/Q∞ = kKPtⁿ | Describes release from a polymeric system; the 'n' value indicates the mechanism (e.g., Fickian diffusion, swelling-controlled). google.com |

Q is the amount of drug released at time t, Q₀ is the initial amount, Q∞ is the total amount, and k represents the respective rate constants.

By comparing these models, researchers can design a formulation that provides the desired therapeutic release profile for this compound.

Microencapsulation and Nanoparticle Delivery System Research (Preclinical)

Microencapsulation and nanoparticle-based systems represent advanced strategies to improve drug delivery. For this compound, these technologies could offer benefits such as enhanced stability, improved solubility, targeted delivery, and controlled release.

Preclinical research in this area would involve the formulation of this compound into various types of micro- or nanoparticles:

Polymeric Nanoparticles: Using biodegradable polymers like PLGA (polylactic-co-glycolic acid) to encapsulate the drug, potentially offering sustained release and targeting capabilities.

Lipid-Based Nanoparticles: Including liposomes or solid lipid nanoparticles (SLNs), which are well-suited for enhancing the dermal penetration of both hydrophilic and lipophilic drugs.

Microemulsions/Nanoemulsions: These systems can increase the solubility of poorly soluble drugs and enhance their permeation across biological membranes.

The characterization of these systems is a critical step. Key parameters that would be evaluated are shown in the table below.

| Parameter | Technique | Significance |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Affects stability, cellular uptake, and in vivo fate of the nanoparticles. |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the surface charge and predicts the stability of the colloidal dispersion. |

| Encapsulation Efficiency (%EE) | Spectrophotometry, HPLC | Determines the percentage of the drug successfully entrapped within the nanoparticles. |

| Morphology | Electron Microscopy (SEM, TEM) | Visualizes the shape and surface characteristics of the particles. |

In vitro and in vivo studies would then be conducted to compare the performance of these advanced delivery systems against conventional formulations, assessing their ability to improve the bioavailability and therapeutic efficacy of this compound.

Q & A

Q. What are the established synthetic routes for Mimbane hydrochloride, and what purity thresholds are critical for pharmacological evaluation?

this compound (CAS 5560-73-6) is synthesized via methylation of yohimbane derivatives, with purity thresholds (>98%) essential for reproducible pharmacological outcomes. Critical steps include chiral resolution and hydrochloride salt formation, validated via HPLC and mass spectrometry .

Q. Which analytical techniques are most effective in characterizing this compound's structural integrity and stability under various storage conditions?

High-resolution NMR (¹H/¹³C) and FT-IR spectroscopy confirm molecular structure, while accelerated stability studies (40°C/75% RH) paired with UPLC-MS detect degradation products. Storage at -20°C in desiccated environments is recommended to prevent hydrolysis .

Q. What are the known metabolic pathways of this compound in mammalian systems, and what analytical methods validate these pathways?

Phase I metabolism involves hepatic CYP3A4-mediated demethylation, with metabolites identified via LC-MS/MS. In vitro microsomal assays and in vivo pharmacokinetic profiling in rodents are standard for pathway validation .

Q. What spectroscopic signatures (e.g., NMR, IR) are most diagnostic for confirming this compound's molecular structure and detecting degradation products?

Key NMR signals include the C-1 methyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.1 ppm). IR absorption bands at 1650 cm⁻¹ (C=O) and 2500 cm⁻¹ (N-H⁺) confirm salt formation. Degradation products show shifted peaks due to oxidation .

Q. What are the critical parameters for validating this compound's solubility profile across different pH environments relevant to physiological systems?

Use shake-flask methods with UV-Vis quantification at pH 1.2 (gastric), 6.8 (intestinal), and 7.4 (blood). Solubility enhancers like cyclodextrins are evaluated via phase-solubility diagrams, with logP values (<3) ensuring membrane permeability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding assays and in vivo analgesic efficacy studies for this compound?

Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability limitations. Compare in vitro IC₅₀ values (e.g., μ-opioid receptor affinity) with in vivo ED₅₀ in tail-flick tests, adjusting for blood-brain barrier penetration metrics .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound's analgesic effects across different animal models?

Use nonlinear mixed-effects modeling (NONMEM) to handle interspecies variability. Bootstrap resampling validates EC₅₀ estimates, while ANOVA with Tukey post-hoc tests identifies significant differences between rodent and primate models .

Q. How should researchers design longitudinal studies to assess the neuropharmacological effects of chronic this compound administration while controlling for tolerance development?

Implement a crossover design with washout periods to isolate tolerance effects. Monitor receptor density (via radioligand binding) and gene expression (qPCR) at baseline, mid-study, and endpoint. Include placebo-controlled cohorts to account for physiological drift .

Q. What methodologies enable precise quantification of this compound's blood-brain barrier permeability, and how can conflicting results from different measurement techniques be reconciled?

Combine in situ brain perfusion assays with microdialysis for direct CNS quantification. Conflicting data from PET imaging vs. CSF sampling are resolved using compartmental modeling to account for efflux transporters (e.g., P-gp) .

Q. How can computational chemistry models be integrated with experimental data to optimize this compound's molecular interactions with target receptors while minimizing off-target effects?

Employ molecular dynamics simulations (AMBER/CHARMM) to predict binding poses at μ-opioid receptors. Validate docking scores with SPR-based binding kinetics (ka/kd). Off-target profiling uses similarity-based virtual screening against PubChem’s BioAssay database .

Methodological Guidance

- Data Contradiction Analysis : Apply Hill criteria for causality assessment when reconciling in vitro vs. in vivo results. Use Bland-Altman plots to quantify measurement biases .

- Experimental Design : Follow factorial design (e.g., Box-Behnken) for formulation optimization, with response surface methodology (RSM) identifying critical factors like excipient ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.